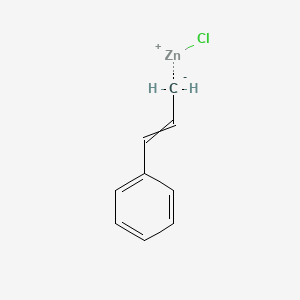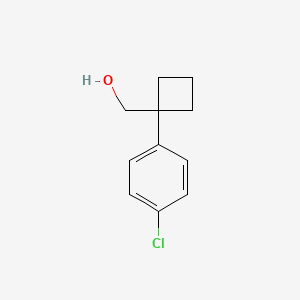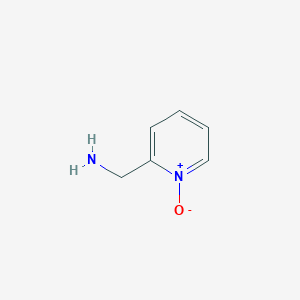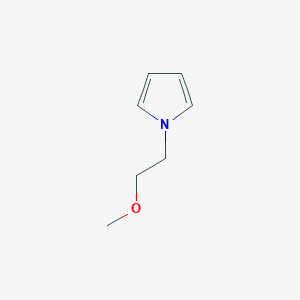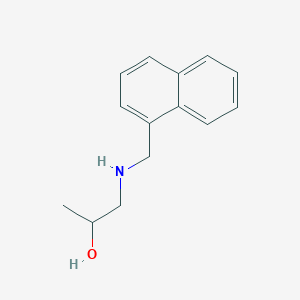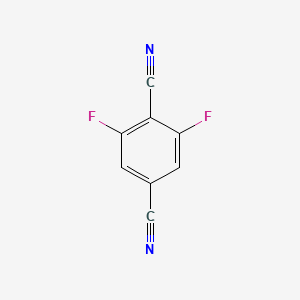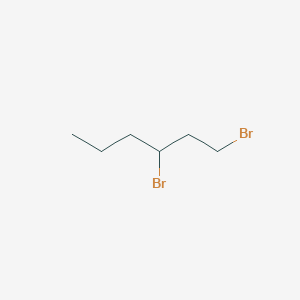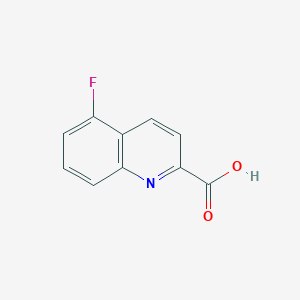
5-Fluoroquinoline-2-carboxylic acid
概要
説明
5-Fluoroquinoline-2-carboxylic acid is a derivative of quinoline, a class of organic compounds widely used in medicinal chemistry . Quinolines have a double-ring structure containing a benzene ring fused with a pyridine moiety . The incorporation of a fluorine atom into the quinoline structure can enhance its biological activity and provide unique properties .
Synthesis Analysis
The synthesis of fluoroquinolones, including 5-Fluoroquinoline-2-carboxylic acid, involves several steps. One common method involves cyclization reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Another approach involves the synthesis of 2-phenylsubstituted fluoroquinolones, where 6-fluoro-quinolon-2-carboxylic acids have been obtained by cyclization of the corresponding 2-aminosubstituted 3-pentafluorobenzoyl acrylic acids .Molecular Structure Analysis
The molecular structure of 5-Fluoroquinoline-2-carboxylic acid is characterized by a quinoline ring with a fluorine atom and a carboxylic acid group. The presence of the fluorine atom at the 5-position of the quinoline ring is a key feature of this compound .Chemical Reactions Analysis
Fluoroquinolones, including 5-Fluoroquinoline-2-carboxylic acid, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . These reactions are crucial for the synthesis and structural modifications of fluoroquinolones .科学的研究の応用
Synthesis and Functionalization
- 5-Fluoroquinoline-2-carboxylic acid derivatives demonstrate potential in synthesis and functionalization processes. For instance, mono- and disubstituted 2-bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation. These compounds can further undergo deprotonation and carboxylation, leading to the formation of 2-bromo-3-fluoroquinoline-4-carboxylic acids, which can be reduced to 3-fluoroquinoline-4-carboxylic acids (Ondi, Volle, & Schlosser, 2005).
Antimicrobial Properties
- Certain derivatives of 5-Fluoroquinoline-2-carboxylic acid exhibit antimicrobial properties. For example, new 2-arylquinoline-4-carboxylic acid derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds, such as compounds 4b and 5d, have demonstrated better antibacterial and antifungal activity than clinically prevalent drugs against specific strains like Staphylococcus aureus and Candida albicans (Tiwari et al., 2014).
Synthesis of Novel Compounds
- 5-Fluoroquinoline-2-carboxylic acid is instrumental in synthesizing novel compounds with potential therapeutic applications. For instance, it has been used in the synthesis of new immunosuppressants, like KF20444, through complex synthesis routes involving intramolecular Friedel-Crafts reactions (Chujo et al., 2001).
Organometallic Chemistry
- This compound plays a role in organometallic chemistry, particularly in the functionalization of nitrogen heterocycles. Its derivatives are used in the site-selective functionalization of these heterocycles, demonstrating its versatility in chemical synthesis (Ondi, 2005).
作用機序
Target of Action
The primary targets of 5-Fluoroquinoline-2-carboxylic acid, a member of the fluoroquinolones family, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
5-Fluoroquinoline-2-carboxylic acid interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of 5-Fluoroquinoline-2-carboxylic acid affects the biochemical pathways related to DNA synthesis and replication . By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling and relaxation of DNA, which are essential processes in DNA replication . This disruption leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
They are also known for their stability and bioavailability .
Result of Action
The result of the action of 5-Fluoroquinoline-2-carboxylic acid is the inhibition of bacterial growth and proliferation . By disrupting DNA replication, it prevents the bacteria from multiplying, thereby controlling the spread of the bacterial infection .
Action Environment
The action, efficacy, and stability of 5-Fluoroquinoline-2-carboxylic acid can be influenced by various environmental factors. Factors such as ph, temperature, and the presence of other compounds can potentially affect their activity .
Safety and Hazards
将来の方向性
The future directions for 5-Fluoroquinoline-2-carboxylic acid and similar compounds could involve further exploration of their synthesis, properties, and applications. For instance, the development of effective electrocatalysts for the economical and environment-friendly synthesis of related compounds in industrial applications is a potential area of research .
特性
IUPAC Name |
5-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVUNKIAMQMWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



